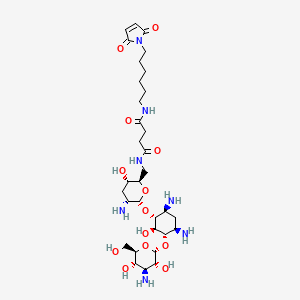
Tobramycin 3-(4-(6-Maleimido)hexyl)amino)-4-oxo)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tobramycin 3-(4-(6-Maleimido)hexyl)amino)-4-oxo)butanoate is a derivative of Tobramycin, an aminoglycoside antibiotic. This compound is a Tobramycin maleimido conjugate, which means it has been chemically modified to include a maleimide group. The molecular formula of this compound is C32H55N7O13, and it has a molecular weight of 745.82 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tobramycin 3-(4-(6-Maleimido)hexyl)amino)-4-oxo)butanoate involves the conjugation of Tobramycin with a maleimide group. The process typically starts with the activation of the maleimide group, followed by its reaction with Tobramycin under controlled conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the conjugation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced equipment and automation helps in achieving high yields and minimizing impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Tobramycin 3-(4-(6-Maleimido)hexyl)amino)-4-oxo)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups in the compound.
Substitution: The maleimide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of maleimide-substituted compounds.
Wissenschaftliche Forschungsanwendungen
Tobramycin 3-(4-(6-Maleimido)hexyl)amino)-4-oxo)butanoate has several scientific research applications:
Chemistry: It is used in the study of chemical reactions involving maleimide conjugates.
Biology: The compound is used in biological research to study its effects on various biological systems.
Industry: The compound is used in the production of specialized chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Tobramycin 3-(4-(6-Maleimido)hexyl)amino)-4-oxo)butanoate involves its interaction with bacterial ribosomes, leading to the inhibition of protein synthesis. The maleimide group enhances its binding affinity and specificity, making it more effective against certain bacterial strains. The compound targets the 30S subunit of the bacterial ribosome, disrupting the translation process and ultimately leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tobramycin: The parent compound, which lacks the maleimide group.
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.
Amikacin: A derivative of kanamycin with enhanced activity against resistant bacterial strains.
Uniqueness
Tobramycin 3-(4-(6-Maleimido)hexyl)amino)-4-oxo)butanoate is unique due to the presence of the maleimide group, which enhances its binding affinity and specificity. This modification makes it more effective against certain bacterial strains compared to its parent compound, Tobramycin.
Eigenschaften
Molekularformel |
C32H55N7O13 |
|---|---|
Molekulargewicht |
745.8 g/mol |
IUPAC-Name |
N'-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-N-[6-(2,5-dioxopyrrol-1-yl)hexyl]butanediamide |
InChI |
InChI=1S/C32H55N7O13/c33-15-11-16(34)30(52-32-27(47)25(36)26(46)20(14-40)50-32)28(48)29(15)51-31-17(35)12-18(41)19(49-31)13-38-22(43)6-5-21(42)37-9-3-1-2-4-10-39-23(44)7-8-24(39)45/h7-8,15-20,25-32,40-41,46-48H,1-6,9-14,33-36H2,(H,37,42)(H,38,43)/t15-,16+,17+,18-,19+,20+,25-,26+,27+,28-,29+,30-,31+,32+/m0/s1 |
InChI-Schlüssel |
DEOAMHPNSAJTLU-RIQOVKTQSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CNC(=O)CCC(=O)NCCCCCCN4C(=O)C=CC4=O)O)N)N |
Kanonische SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCC(=O)NCCCCCCN4C(=O)C=CC4=O)O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


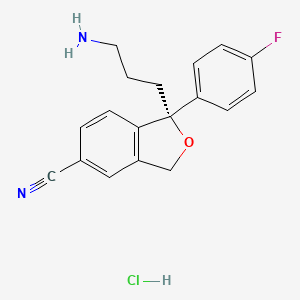

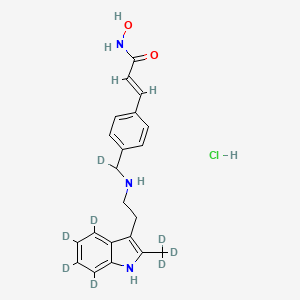
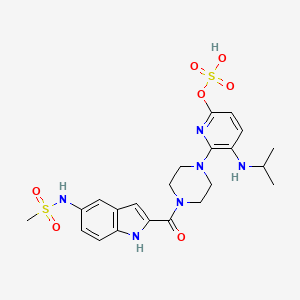
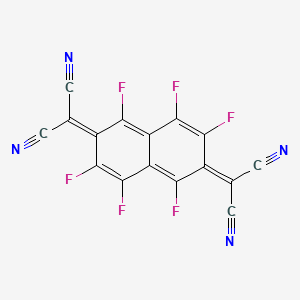
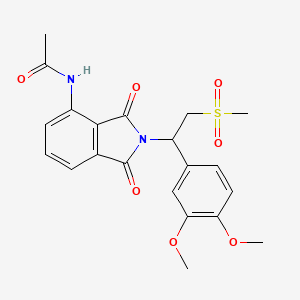
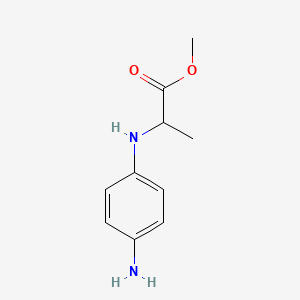
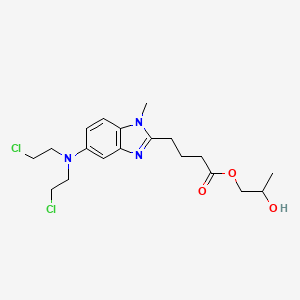
![2-methyl-3-[(7S,11S)-3,7,11,15-tetramethylhexadecyl]naphthalene-1,4-dione](/img/structure/B13846807.png)
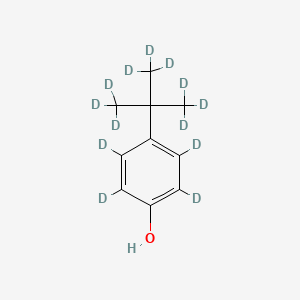
![N-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}methanesulfonamide](/img/structure/B13846831.png)
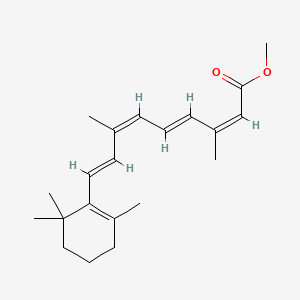
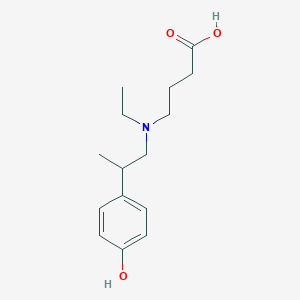
![[(2S,3R,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] 4-nitrobenzenesulfonate](/img/structure/B13846847.png)
